

A Technical Guide to the Natural Abundance and Geological Distribution of Thorium

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This technical guide provides a comprehensive overview of the natural abundance, geological distribution, and key analytical methodologies for **thorium** (Th). As an element with significant potential in various fields, including nuclear energy, a thorough understanding of its geochemical characteristics is paramount. This document consolidates quantitative data, details experimental protocols for its detection and quantification, and illustrates its geological cycle and exploration workflow.

Thorium Abundance and Distribution

Thorium is a naturally occurring, weakly radioactive actinide metal. It is estimated to be three to four times more abundant than uranium in the Earth's crust. The most stable and common isotope is **Thorium-232** (^{232}Th), which has a half-life of 14.05 billion years and is the progenitor of a decay chain that terminates at stable Lead-208 (^{208}Pb).^[1] Its abundance varies significantly depending on the geological environment and rock type.

The concentration of **thorium** is highest in felsic igneous rocks and decreases in more mafic rocks. The following table summarizes the typical abundance of **thorium** in various geological materials.

Table 1: **Thorium** Abundance in Various Geological Materials

Geological Material	Average Thorium Concentration (ppm)	Reference
Igneous Rocks		
Upper Continental Crust	6 - 12	[2][3][4]
Granitic Rocks	10 - 40 (avg. 20-30)	[2]
Conway Granite (New Hampshire)	~60	[5]
Alkalic Basalts (Quaternary, Italy)	up to 250	[5]
Intermediate Rocks (e.g., Andesite)	1 - 4	[2]
Mafic Rocks (e.g., Basalt, Gabbro)	< 1 - 3.5	[2][5]
Sedimentary Rocks		
Shale	10 - 15	[5]
Sandstone	~2	[5]
Beach Sands	~10	[5]
Limestone	~2	[5]
Soils		
Average Soil	3.4 - 10.5 (avg. ~6)	[2]
Other		
Bauxite	up to 50	[5]
Seawater	< 0.7 ppt (parts per trillion)	[1]

Thorium resources are found globally, with significant concentrations in several countries.[6] These resources are primarily located in deposits of heavy mineral sands (placers),

carbonatites, and vein-type deposits.[3][7] India, Brazil, the United States, Egypt, and Turkey hold the largest estimated reserves.[3][8]

Table 2: Estimated Global **Thorium** Resources by Country (in tonnes)

Country	Estimated Resources (tonnes)	Primary Deposit Type(s)	Reference(s)
India	846,500	Monazite Sands (Placers)	[8][9]
Brazil	632,000	Monazite Sands, Alkaline Complexes	[8][9]
United States	595,000	Vein-type (Lemhi Pass), Placer Deposits	[9]
Australia	595,000	Heavy Mineral Sands	[8]
Egypt	380,000	Black Sands (Placers)	[8]
Turkey	374,000	Vein Deposits	[8]
Venezuela	300,000	N/A	[3]
Canada	172,000	Associated with Uranium Deposits	[9]
South Africa	148,000	N/A	[3]

Note: Estimates of **thorium** resources can vary between different agencies (e.g., USGS, IAEA) due to limited exploration driven by low current demand.[6][10]

Thorium is primarily found within several accessory minerals, with monazite being the most commercially significant source.[9][11] It is often extracted as a by-product of rare-earth element mining.[9][12]

Table 3: Common **Thorium**-Bearing Minerals

Mineral	Chemical Formula	Typical Thorium Content	Notes	Reference(s)
Monazite	(Ce,La,Nd,Th)(PO ₄ ,SiO ₄)	2.5% - 12% ThO ₂	Primary ore of thorium; a rare-earth phosphate.	[2] [6] [9]
Thorite	(Th,U)SiO ₄	Variable, often high	Most common thorium mineral.	[6] [13]
Thorianite	ThO ₂	Up to 12% ThO ₂ (often with UO ₂)	A rare oxide mineral.	[6]
Allanite	(Ca,Ce,La,Y) ₂ (Al,Fe) ₃ (SiO ₄) ₃ (OH)	0.1% - 2%	A common accessory mineral in igneous rocks.	[6]
Zircon	ZrSiO ₄	Up to 0.4%	Commonly contains trace amounts of thorium.	[6]
Ekanite	(Ca,Fe,Pb) ₂ (Th,U)Si ₈ O ₂₀	High	Often found in a metamict (amorphous) state due to radiation damage.	[12]

Experimental Protocols for Thorium Analysis

Accurate quantification of **thorium** in geological samples is crucial for resource assessment and geochemical research. The primary methods employed are non-destructive gamma-ray spectrometry and destructive, high-sensitivity mass spectrometry.

This non-destructive technique measures the gamma radiation emitted from a sample to determine the concentrations of potassium (K), uranium (U), and **thorium** (Th). For **thorium**,

the analysis relies on measuring the gamma-ray emissions from its daughter products in the ^{232}Th decay series, such as Lead-212 (^{212}Pb), Actinium-228 (^{228}Ac), and Thallium-208 (^{208}Tl), which are assumed to be in secular equilibrium with the parent isotope.[1][12]

Methodology:

- Sample Preparation:
 - Rock or soil samples are crushed and homogenized to a fine powder.
 - A known mass of the sample (typically >400g for optimal geometry) is packed into a standardized container (e.g., a Marinelli beaker or a cylindrical vial) to a consistent density and height.[12]
 - The container is sealed to prevent the escape of radon gas (a daughter product in the decay chains) and stored for at least three weeks to allow radioactive equilibrium to be established.
- Instrumentation and Calibration:
 - A high-purity germanium (HPGe) or sodium iodide (NaI(Tl)) scintillation detector is used.[4] HPGe detectors offer superior energy resolution, while NaI(Tl) detectors are common in portable field instruments.[2]
 - The detector is housed within a heavy lead shield to minimize background radiation from cosmic rays and terrestrial sources.[12]
 - Energy and efficiency calibration of the spectrometer is performed using certified reference materials with known concentrations of K, U, and Th.[4]
- Data Acquisition:
 - The sealed sample container is placed on the detector.
 - Gamma-ray emissions are counted for a sufficient period (from several hours to a full day) to achieve adequate statistical precision.[14]

- The detector signals are processed by a multichannel analyzer, which generates an energy spectrum.
- Spectral Analysis:
 - The characteristic photopeaks for the **thorium** decay series are identified in the spectrum (e.g., 238.6 keV from ^{212}Pb , 911.2 keV from ^{228}Ac , and 2614.5 keV from ^{208}Tl).^[1]
 - The net peak area (total counts minus background) is calculated for each identified photopeak.
 - Corrections are applied for spectral interferences from the uranium decay series.
 - The **thorium** concentration is calculated by comparing the corrected count rates to those obtained from the calibration standards.

ICP-MS is a highly sensitive analytical technique capable of measuring elemental concentrations down to parts-per-trillion levels. It requires the complete dissolution of the sample.

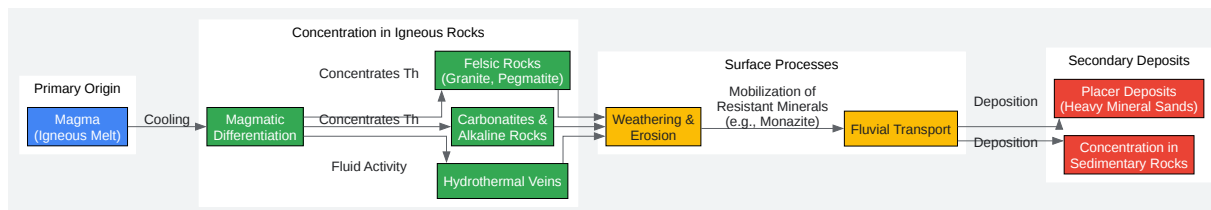
Methodology:

- Sample Preparation and Digestion:
 - A representative portion of the crushed and homogenized rock sample (typically 50-100 mg) is accurately weighed into a Teflon digestion vessel.
 - A mixture of strong acids is added. For silicate rocks, a common mixture includes hydrofluoric acid (HF) to dissolve silicates, along with nitric acid (HNO_3) and perchloric acid (HClO_4) to oxidize organic matter and other minerals.
 - The vessel is sealed and heated in a microwave digestion system or on a hotplate to facilitate complete dissolution.
 - After digestion, the solution is evaporated to near dryness, and the residue is re-dissolved in a dilute nitric acid solution (e.g., 2% HNO_3).^[6]

- The final solution is diluted to a precise volume to bring the expected **thorium** concentration within the instrument's linear dynamic range.
- Instrumentation and Measurement:
 - The prepared sample solution is introduced into the ICP-MS instrument via a nebulizer, which converts it into a fine aerosol.
 - The aerosol is transported into a high-temperature (6,000-10,000 K) argon plasma, which atomizes and ionizes the sample.
 - The resulting ions are extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
 - A detector counts the ions corresponding to the mass of ^{232}Th .
- Quantification:
 - External Calibration: A calibration curve is generated using a series of standard solutions with known **thorium** concentrations. The concentration in the sample is determined by comparing its signal intensity to this curve.
 - Isotope Dilution (ID-ICP-MS): For the highest precision and accuracy, a known amount of a **thorium** spike isotope (e.g., ^{230}Th) is added to the sample before digestion.[6] The altered isotopic ratio ($^{232}\text{Th}/^{230}\text{Th}$) is measured by the ICP-MS. Since the amount of spike added is known, the original concentration of ^{232}Th in the sample can be calculated with high accuracy, correcting for any sample loss during preparation or matrix effects during analysis.[8]

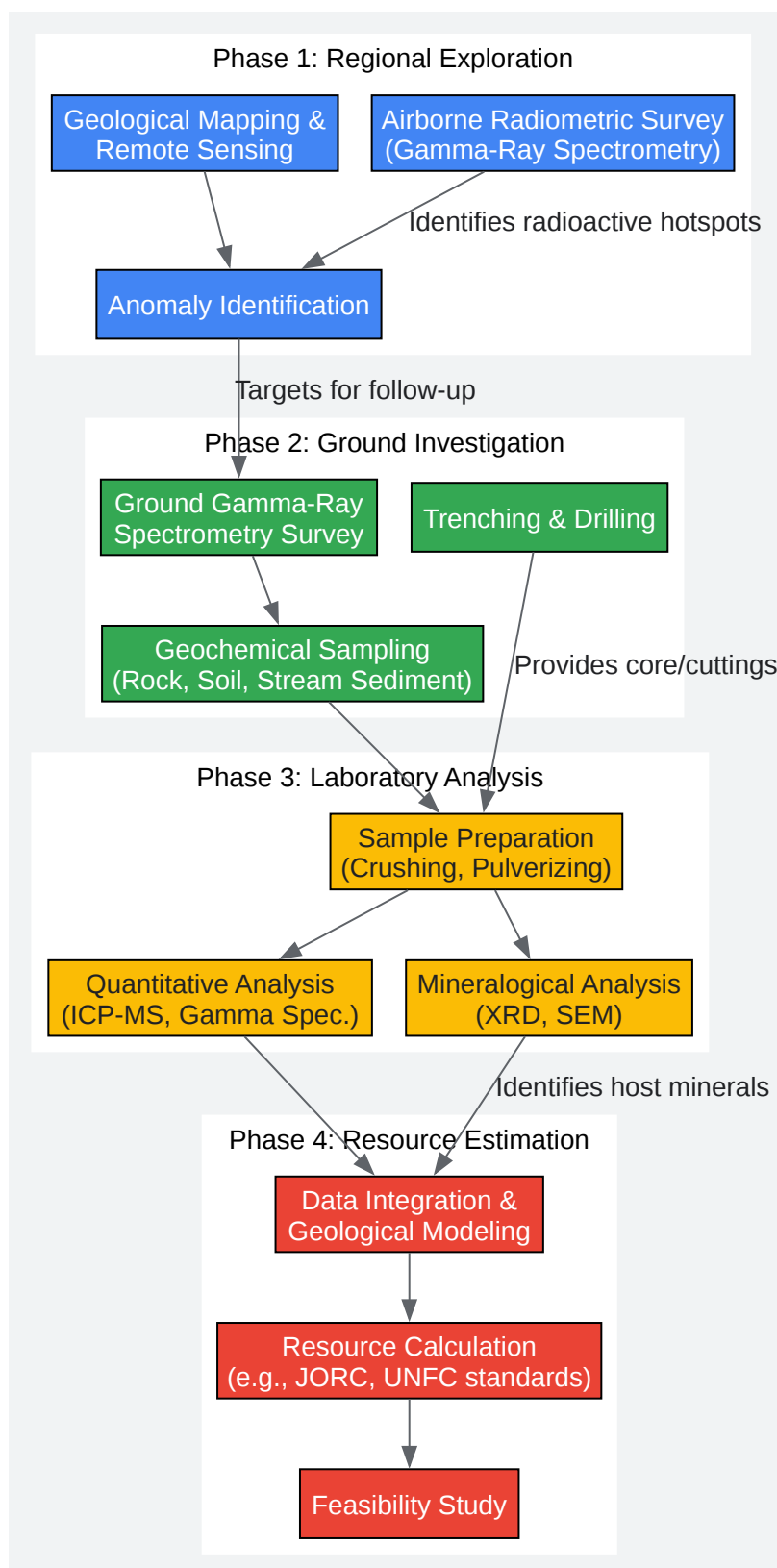
Visualizing Thorium's Geochemical Cycle and Assessment

Diagrams created using the DOT language provide a clear visual representation of complex geological processes and analytical workflows.



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Figure 1: The Geological Cycle and Distribution of **Thorium**.



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Figure 2: Experimental Workflow for **Thorium** Resource Assessment.

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